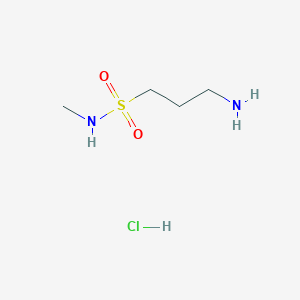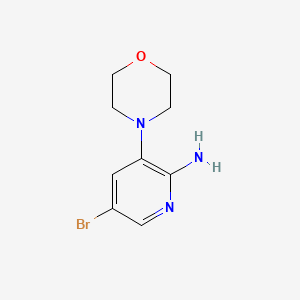
3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride” are not available, similar compounds such as “3-aminomethyl-1-propanol” have been synthesized through methods like reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of vanillin, a structurally related compound to "3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride," has been extensively studied. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an important chemical intermediate used in the pharmaceutical, perfumery, and food flavoring industries. Its synthesis methods have been reviewed, suggesting a promising and practical approach for its production (Tan Ju & Liao Xin, 2003). Additionally, the catalytic oxidation of lignins into aromatic aldehydes, including vanillin, highlights the potential of using "3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride" in similar catalytic processes for synthesizing valuable chemical intermediates (V. Tarabanko & N. Tarabanko, 2017).
Biological and Medicinal Properties
Isoxazolone derivatives, which could be synthesized from aromatic aldehydes similar to "3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride," show significant biological and medicinal properties. They serve as intermediates for the synthesis of various heterocycles with potential pharmaceutical applications (Rima Laroum et al., 2019). This suggests that "3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride" might also be explored for its potential in synthesizing biologically active molecules.
Environmental and Analytical Applications
In the context of environmental science, advanced oxidation processes (AOPs) have been employed to degrade various organic pollutants. The study of AOPs and the identification of by-products in water treatment highlight the importance of understanding the chemical behavior of compounds like "3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride" in environmental matrices (Mohammad Qutob et al., 2022).
Future Directions
While specific future directions for “3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride” are not available, research into similar compounds like “3-(Aminomethyl)phenylboronic acid hydrochloride” and “C-8-aminomethyl derivatives of quercetin” suggest potential applications in proteomics research and membrane-protective properties .
properties
IUPAC Name |
3-(aminomethyl)-4-methoxybenzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9-3-2-7(6-11)4-8(9)5-10;/h2-4,6H,5,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMUMDGSLYWMGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)

![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)
![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)
![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)




![(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1382108.png)